![molecular formula C15H19NO3S B2598107 [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone CAS No. 2411279-82-6](/img/structure/B2598107.png)
[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone, also known as MTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTM is a thiazepane-based compound that has an epoxide functional group, making it a valuable intermediate in the synthesis of other compounds. In
Mecanismo De Acción
The mechanism of action of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes such as proteases and kinases. This compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. The mechanism of action of this compound in these processes is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes such as proteases and kinases. Physiologically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone is its versatility in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound can be used as a building block for the synthesis of various compounds, making it a valuable intermediate. However, one of the limitations of this compound is its toxicity. This compound has been shown to have cytotoxic effects on various cell lines, which limits its use in certain applications.
Direcciones Futuras
There are several future directions for the research on [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone. One direction is to study the mechanism of action of this compound in more detail to better understand its potential applications in various fields. Another direction is to develop more efficient and selective synthesis methods for this compound and its derivatives. Additionally, the potential of this compound as a therapeutic agent for various diseases such as cancer and viral infections should be further explored.
Conclusion:
In conclusion, this compound is a thiazepane-based compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-(2-methoxyphenyl)thiazepane-4-one with epichlorohydrin in the presence of a base. This compound has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of enzymes such as proteases and kinases. This compound has been shown to have both biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on this compound have been identified.
Métodos De Síntesis
The synthesis of [3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone involves the reaction of 2-(2-methoxyphenyl)thiazepane-4-one with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic synthesis, this compound has been used as an intermediate for the synthesis of various compounds such as amino acids, peptides, and heterocycles.
Propiedades
IUPAC Name |
[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-18-13-6-3-2-5-11(13)12-10-20-8-4-7-16(12)15(17)14-9-19-14/h2-3,5-6,12,14H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXLKEDBYBLAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CSCCCN2C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2598025.png)

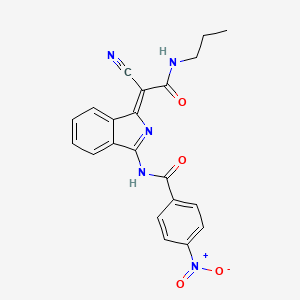
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
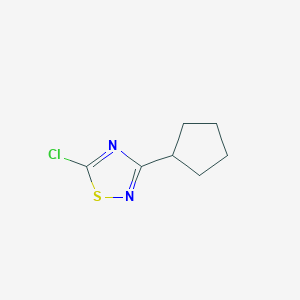
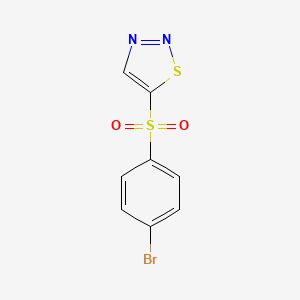

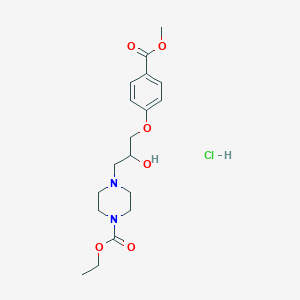

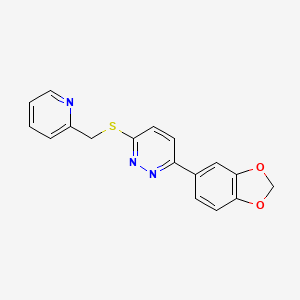
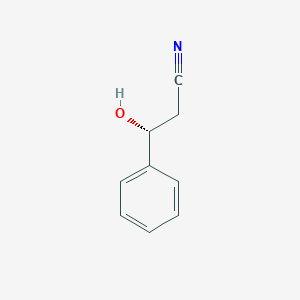

![2-(4-chlorophenyl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2598047.png)